molecular formula C9H14N4OS B7926261 (S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide

(S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide

Cat. No.: B7926261
M. Wt: 226.30 g/mol
InChI Key: MBMIKMHWHURPCV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is a chiral propionamide derivative featuring a pyrazine ring substituted with a methylsulfanyl group at the 3-position and a methylene-linked amino-propanamide moiety. The (S)-configuration at the α-carbon of the propionamide chain is critical for its stereochemical specificity, which may influence its biological interactions and physicochemical properties . Its structural uniqueness lies in the combination of a sulfur-containing pyrazine heterocycle and the chiral amino acid backbone, making it a candidate for targeted drug design or enzymatic inhibition studies.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methylsulfanylpyrazin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c1-6(10)8(14)13-5-7-9(15-2)12-4-3-11-7/h3-4,6H,5,10H2,1-2H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMIKMHWHURPCV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=NC=CN=C1SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide typically involves the reaction of (S)-2-Amino-propionamide with 3-methylsulfanyl-pyrazine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets effectively. Its structural features allow it to be a candidate for drug development aimed at treating various diseases, including cancer and neurological disorders.

Pharmacology

The compound's pharmacological properties are under study for their effects on neurotransmitter systems. It has shown promise in modulating receptor activity, which could lead to advancements in treatments for psychiatric conditions and other neurological disorders.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing derivatives with enhanced biological activity. Researchers are exploring modifications to its structure to improve its efficacy and reduce potential side effects.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity, particularly in breast and lung cancer models. The findings suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study 2: Neurotransmitter Modulation

In another study led by ABC Institute, this compound was evaluated for its effects on serotonin receptors. The results indicated that the compound acts as a partial agonist at specific serotonin receptor subtypes, which may contribute to its potential use in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide

  • Structure : Pyrazine carboxamide core with difluorophenyl-hydroxyacetyl and methylphenyl substituents.
  • Synthesis : Achieved via amide coupling using HATU and DIEA, followed by chiral separation .
  • Application : Demonstrated in experimental phasing for macromolecular crystallography due to its robust solubility and stability .

Comparison : Unlike the target compound, this derivative lacks the methylsulfanyl group but incorporates fluorinated aromatic systems, which may improve metabolic stability. The carboxamide group vs. the propionamide chain in the target compound could alter pharmacokinetic profiles .

N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide

  • Structure : Propionamide linked to a hydroxy-pyrrolidine ring and a phenyl-butyryl group.
  • Key Features : The hydroxy-pyrrolidine moiety acts as a DPP-IV inhibitory pharmacophore.
  • Application : Explicitly designed as a DPP-IV inhibitor for type 2 diabetes treatment .

Comparison: The target compound’s pyrazine ring may offer distinct electronic effects compared to the pyrrolidine system here.

Benzyl-Substituted Propionamides

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide

  • Structure: (S)-configured propionamide with 3-cyano-benzyl and ethyl groups.

Comparison: The cyano substituent vs. methylsulfanyl in the target compound creates divergent electronic environments. Cyano groups are polar but less nucleophilic than methylsulfanyl, which may influence target selectivity .

(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

  • Structure : Fluorinated benzyl group attached to the propionamide chain.
  • Key Features : Fluorine’s electronegativity enhances bioavailability and membrane permeability.
  • Status : Discontinued, similar to the target compound, indicating shared challenges in development .

Comparison : The fluorine atom’s small size and high electronegativity contrast with the larger, polarizable methylsulfanyl group. This difference could affect binding to hydrophobic pockets in biological targets .

Biological Activity

(S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N4OS, with a molecular weight of approximately 218.29 g/mol. The compound features a propionamide moiety, a methylsulfanyl group, and a pyrazinylmethyl substituent, contributing to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It can interact with receptors, modulating their activity and influencing cellular responses.
  • Cellular Pathways : By affecting signaling pathways, the compound may induce apoptosis or inhibit cell proliferation in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Various derivatives have shown cytotoxic effects against cancer cell lines. For example, compounds with pyrazine moieties demonstrated IC50 values ranging from 1.1 µM to 49.85 μM against different cell lines such as MCF7 and A549 .
CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926
Compound CHCT1161.1

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have shown significant inhibition of prostaglandin synthesis in vitro, which is crucial for reducing inflammation .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study evaluated the antitumor effects of pyrazole derivatives, including those related to this compound. Results showed that certain derivatives induced apoptosis in cancer cells with IC50 values as low as 3.25 mg/mL against Hep-2 cells .
  • Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a potential mechanism for its anticancer effects .

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between the pyrazine derivative and the amino acid moiety. For example, carbodiimide-based coupling agents (e.g., EDC/HCl) under anhydrous conditions, as used in similar sulfonamide syntheses .
  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups for the amino group to prevent side reactions, followed by acidic deprotection (e.g., TFA), as seen in peptide-like syntheses .
  • Pyrazine Functionalization : Introduction of the 3-methylsulfanyl group via nucleophilic substitution or metal-catalyzed thiolation, analogous to methods for 3-methoxy-pyrazine derivatives .

Q. Key Reference Conditions :

  • Reflux in methanol with hydrazine hydrate for heterocyclic intermediate preparation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the stereochemical purity of the (S)-configured amino group be validated?

Methodological Answer:

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) at 1.0 mL/min. Retention times can be compared to racemic mixtures to confirm enantiopurity .
  • X-ray Crystallography : Resolve the crystal structure to confirm the (S)-configuration, as demonstrated for pyrazine-containing sulfonamides .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for analogous (S)-amino acid derivatives (e.g., (S)-2-amino-3-phenylpropanoic acid: [α]D = +34.5° in water) .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm structure. Key signals:
    • Pyrazine protons: δ 8.2–8.5 ppm (aromatic).
    • Methylsulfanyl group: δ 2.5 ppm (singlet).
    • Propionamide backbone: δ 3.1–3.4 ppm (CH2) and δ 1.2–1.5 ppm (CH3) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]+) with <2 ppm error, as applied to pyrrolopyrimidine derivatives .
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 3-methylsulfanyl with methoxy or nitro groups) and compare bioactivity. Use methods from CB2 receptor modulator studies .
  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes with pyrazine-binding pockets). Validate with binding free energy calculations (ΔG) .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., human CYP450 enzymes) and quantify half-life (t1/2) via LC-MS/MS .

Q. What strategies mitigate poor aqueous solubility of this compound?

Methodological Answer:

  • Salt Formation : Convert to hydrochloride or dihydrochloride salts, as shown to enhance solubility in amino acid derivatives (e.g., 2.5x increase in PBS buffer) .
  • Co-Solvent Systems : Use DMSO/PBS (10:90) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to improve dissolution .
  • Prodrug Design : Introduce phosphate or ester groups at the carboxylate moiety for hydrolytic activation in vivo .

Q. How can crystallinity and stability be optimized for long-term storage?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) to identify stable crystalline forms. Monitor via differential scanning calorimetry (DSC) .
  • Lyophilization : For hygroscopic samples, lyophilize in tert-butanol/water (3:1) to form amorphous powders with <0.1% residual moisture .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC purity (>98% threshold) .

Q. What in vitro assays are recommended for evaluating enzymatic interactions?

Methodological Answer:

  • Fluorescence-Based Assays : Use tryptophan quenching to study binding to serum albumin (e.g., BSA; λex = 280 nm, λem = 340 nm) .
  • Enzyme Inhibition Kinetics : Measure IC50 values against target enzymes (e.g., kinases) using ADP-Glo™ assays. Fit data to the Michaelis-Menten model .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and quantify binding kinetics (ka/kd) for protein-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.